molecular formula C17H25N3S B2489855 N-cyclohexyl-2-pyridin-3-ylpiperidine-1-carbothioamide CAS No. 138828-85-0

N-cyclohexyl-2-pyridin-3-ylpiperidine-1-carbothioamide

Cat. No. B2489855
CAS RN: 138828-85-0
M. Wt: 303.47
InChI Key: PQQACCVEEUMVHN-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-pyridin-3-ylpiperidine-1-carbothioamide” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals . The compound also seems to have a pyridine moiety, which is a basic aromatic ring that is a key component in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The compound likely has both aromatic and aliphatic components .


Chemical Reactions Analysis

The compound, due to its structural components, might be involved in a variety of chemical reactions. Pyridine derivatives, for instance, have been reported to have various therapeutic applications .

Scientific Research Applications

Role in Drug Design

Piperidine derivatives, such as “N-cyclohexyl-2-(pyridin-3-yl)piperidine-1-carbothioamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The piperidine moiety is a common structure in many drugs, and the development of methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pharmacological Applications

Piperidine derivatives have been the subject of numerous pharmacological studies . They have been found to exhibit a wide range of biological activities. The latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety have been covered in recent research .

Synthesis of Piperidine Derivatives

The synthesis of various piperidine derivatives, including “N-cyclohexyl-2-(pyridin-3-yl)piperidine-1-carbothioamide”, has been a topic of interest in recent scientific literature . These studies have focused on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Role in the Synthesis of Anti-tubercular Agents

Piperidine derivatives have been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carboxyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Role in the Development of CCR3 Antagonists

Compounds combining the benzamide and piperidine moieties have led to the identification of potent CCR3 antagonists . These compounds have shown significant pharmacological activity, with IC50 values in the low micromolar range .

Role in the Development of ALK and ROS1 Inhibitors

A series of 2-amino-4-(1-piperidine) pyridine derivatives, including “N-cyclohexyl-2-(pyridin-3-yl)piperidine-1-carbothioamide”, have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

properties

IUPAC Name

N-cyclohexyl-2-pyridin-3-ylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3S/c21-17(19-15-8-2-1-3-9-15)20-12-5-4-10-16(20)14-7-6-11-18-13-14/h6-7,11,13,15-16H,1-5,8-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQACCVEEUMVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(pyridin-3-yl)piperidine-1-carbothioamide

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